Cas no 2090853-04-4 (2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile)

2-(4-(Hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with a hydroxymethyl group and a pyridinyl moiety, further functionalized with an acetonitrile side chain. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a valuable intermediate. The hydroxymethyl group enhances solubility and reactivity, while the pyridinyl ring contributes to binding affinity in target interactions. The nitrile functionality offers potential for further derivatization, enabling the synthesis of more complex molecules. Its well-defined chemical properties make it suitable for use in medicinal chemistry and material science, where precise molecular design is critical.
2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile structure
2090853-04-4 structure
Product name:2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
CAS No:2090853-04-4
MF:C11H10N4O
MW:214.223301410675
CID:5722757
PubChem ID:121213342

2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2090853-04-4
    • F2198-4836
    • 2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
    • 2-[4-(hydroxymethyl)-3-pyridin-4-ylpyrazol-1-yl]acetonitrile
    • AKOS026723808
    • 1H-Pyrazole-1-acetonitrile, 4-(hydroxymethyl)-3-(4-pyridinyl)-
    • Inchi: 1S/C11H10N4O/c12-3-6-15-7-10(8-16)11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7,16H,6,8H2
    • InChI Key: QCSFUCCESIWNCX-UHFFFAOYSA-N
    • SMILES: OCC1=CN(CC#N)N=C1C1C=CN=CC=1

Computed Properties

  • Exact Mass: 214.08546096g/mol
  • Monoisotopic Mass: 214.08546096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 74.7Ų

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • Boiling Point: 473.5±45.0 °C(Predicted)
  • pka: 13.66±0.10(Predicted)

2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-4836-10g
2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
2090853-04-4 95%+
10g
$1844.0 2023-09-06
Life Chemicals
F2198-4836-5g
2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
2090853-04-4 95%+
5g
$1317.0 2023-09-06
TRC
H174736-100mg
2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1h-pyrazol-1-yl)acetonitrile
2090853-04-4
100mg
$ 115.00 2022-06-04
Life Chemicals
F2198-4836-1g
2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
2090853-04-4 95%+
1g
$439.0 2023-09-06
TRC
H174736-500mg
2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1h-pyrazol-1-yl)acetonitrile
2090853-04-4
500mg
$ 410.00 2022-06-04
Life Chemicals
F2198-4836-2.5g
2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
2090853-04-4 95%+
2.5g
$878.0 2023-09-06
Life Chemicals
F2198-4836-0.5g
2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
2090853-04-4 95%+
0.5g
$417.0 2023-09-06
Life Chemicals
F2198-4836-0.25g
2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
2090853-04-4 95%+
0.25g
$396.0 2023-09-06
TRC
H174736-1g
2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1h-pyrazol-1-yl)acetonitrile
2090853-04-4
1g
$ 635.00 2022-06-04

Additional information on 2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Introduction to 2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2090853-04-4)

2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile, with the CAS number 2090853-04-4, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole ring, a pyridine moiety, and a cyano group. These structural elements contribute to its potential biological activities and therapeutic applications.

The pyrazole ring is a well-known pharmacophore that is widely used in the design of drugs due to its ability to modulate various biological targets. The presence of the pyridine moiety further enhances the compound's pharmacological profile by introducing additional functionalities that can interact with specific receptors or enzymes. The cyano group, on the other hand, is known for its electron-withdrawing properties and can influence the compound's solubility and metabolic stability.

Recent studies have highlighted the potential of 2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The study demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.

In another study published in the European Journal of Medicinal Chemistry, 2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile was evaluated for its anticancer activity. The results indicated that the compound selectively inhibits the growth of cancer cells while sparing normal cells. This selective cytotoxicity is attributed to its ability to disrupt key signaling pathways involved in cell proliferation and survival.

The hydroxymethyl group in 2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile plays a crucial role in enhancing its bioavailability and metabolic stability. This functional group can undergo various chemical modifications, such as esterification or etherification, to improve the compound's pharmacokinetic properties. These modifications can also be used to create prodrugs that are activated in specific tissues or organs, thereby enhancing their therapeutic efficacy.

In addition to its biological activities, 2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile has been studied for its synthetic accessibility. Several synthetic routes have been developed to prepare this compound efficiently and on a large scale. One notable method involves the condensation of 4-cyanobenzaldehyde with 3-amino-pyridine followed by cyclization and functional group manipulation. These synthetic strategies provide a robust foundation for further optimization and scale-up in industrial settings.

The potential applications of 2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile extend beyond inflammation and cancer. Recent research has also explored its use in neurodegenerative diseases. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating redox signaling pathways. These findings suggest that 2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile may have neuroprotective properties that could be harnessed for treating conditions such as Alzheimer's disease and Parkinson's disease.

Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and safety profile of 2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile. Preclinical studies are currently underway to evaluate its pharmacodynamics, pharmacokinetics, and toxicity profiles. These studies will provide valuable insights into the optimal dosing regimens and potential side effects associated with this compound.

In conclusion, 2-(4-(hydroxymethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2090853-04-4) represents a promising lead compound with diverse biological activities and therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs across various disease areas.

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